N-(2,6-dimethylphenyl)-2-[2-(2-methylpropoxy)phenoxy]acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[2-(2-methylpropoxy)phenoxy]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, and an acetamide group linked to a phenoxy group, which is further substituted with a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[2-(2-methylpropoxy)phenoxy]acetamide typically involves the following steps:
Formation of the phenoxyacetamide intermediate: This step involves the reaction of 2-(2-methylpropoxy)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-methylpropoxy)phenoxyacetyl chloride.
Amidation reaction: The phenoxyacetyl chloride is then reacted with 2,6-dimethylaniline in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[2-(2-methylpropoxy)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl and phenoxy derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[2-(2-methylpropoxy)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[2-(2-methylpropoxy)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-phenoxyacetamide: Lacks the 2-methylpropoxy group, resulting in different chemical and biological properties.
N-(2,6-dimethylphenyl)-2-[2-(methoxy)phenoxy]acetamide: Contains a methoxy group instead of a 2-methylpropoxy group, leading to variations in reactivity and applications.
Uniqueness
N-(2,6-dimethylphenyl)-2-[2-(2-methylpropoxy)phenoxy]acetamide is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its potential as a therapeutic agent or a precursor in organic synthesis.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-(2-methylpropoxy)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14(2)12-23-17-10-5-6-11-18(17)24-13-19(22)21-20-15(3)8-7-9-16(20)4/h5-11,14H,12-13H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUNHMRESIRHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC=C2OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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